N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide
CAS No.: 2097899-16-4
Cat. No.: VC4836392
Molecular Formula: C18H22N4O4S
Molecular Weight: 390.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097899-16-4 |
|---|---|
| Molecular Formula | C18H22N4O4S |
| Molecular Weight | 390.46 |
| IUPAC Name | N-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
| Standard InChI | InChI=1S/C18H22N4O4S/c1-12-10-18(20-13(2)19-12)26-16-8-9-22(11-16)27(24,25)17-6-4-15(5-7-17)21-14(3)23/h4-7,10,16H,8-9,11H2,1-3H3,(H,21,23) |
| Standard InChI Key | WGTYHBGFNHYSKU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Introduction
The compound N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic molecule that incorporates various functional groups, including a pyrimidine ring, a pyrrolidine ring, and an acetamide moiety. This compound is not directly mentioned in the provided search results, so we will focus on its structural components and potential applications based on similar compounds.
Structural Components
-
2,6-Dimethylpyrimidin-4-yl Group: This part of the molecule is a substituted pyrimidine ring, which is a common motif in pharmaceuticals due to its ability to participate in hydrogen bonding and π-π interactions.
-
Pyrrolidin-1-yl Group: This is a five-membered ring structure often found in biologically active compounds, contributing to their pharmacological properties.
-
Sulfonyl Linkage: This functional group is known for its stability and ability to enhance the solubility of compounds.
-
Acetamide Moiety: Commonly used in drug design for its ability to form hydrogen bonds, which can be crucial for biological activity.
Potential Applications
While specific data on N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide is not available, compounds with similar structures have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Compounds containing pyrimidine and sulfonamide groups have been explored for their antimicrobial properties .
-
Anti-inflammatory Activity: Sulfonamide derivatives have been studied for their anti-inflammatory effects, often through inhibition of enzymes like 5-lipoxygenase .
-
Anticonvulsant Activity: Although not directly related, sulfonamide-based compounds have been investigated for anticonvulsant properties .
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrrolidine and pyrimidine rings, followed by the introduction of the sulfonyl and acetamide groups. Characterization would involve techniques like NMR and LC-MS to confirm the structure and purity of the compound.
Table: Potential Biological Activities of Similar Compounds
| Compound Type | Potential Biological Activity |
|---|---|
| Pyrimidine Derivatives | Antimicrobial, Anti-inflammatory |
| Sulfonamide Derivatives | Antimicrobial, Anti-inflammatory, Anticonvulsant |
| Acetamide Moieties | Enhance Solubility and Bioavailability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume